molecular formula C22H24N6O2 B14925273 6-(4-methoxyphenyl)-1,3-dimethyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-(4-methoxyphenyl)-1,3-dimethyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14925273
M. Wt: 404.5 g/mol
InChI Key: NGXAPWHHXLRYRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling, utilizing optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings

Properties

Molecular Formula

C22H24N6O2

Molecular Weight

404.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-1,3-dimethyl-N-[1-(1-methylpyrazol-3-yl)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H24N6O2/c1-13(18-10-11-27(3)26-18)23-22(29)17-12-19(15-6-8-16(30-5)9-7-15)24-21-20(17)14(2)25-28(21)4/h6-13H,1-5H3,(H,23,29)

InChI Key

NGXAPWHHXLRYRR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NC(C)C4=NN(C=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.